Chamazulene

Descripción general

Descripción

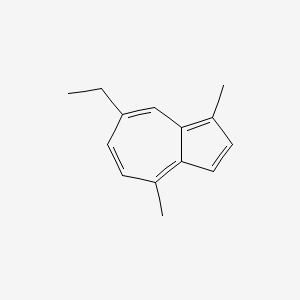

El chamazuleno es un hidrocarburo aromático con la fórmula molecular C₁₄H₁₆. Es un derivado azul-violeta del azuleno, que se biosintetiza a partir del sesquiterpeno matricina. El chamazuleno se encuentra en diversas plantas, entre ellas la manzanilla (Matricaria chamomilla), el ajenjo (Artemisia absinthium) y la milenrama (Achillea millefolium). Es conocido por sus propiedades antiinflamatorias, antioxidantes y antimicrobianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El chamazuleno se puede sintetizar mediante la degradación térmica de la matricina, una lactona sesquiterpénica que se encuentra en la manzanilla. Durante el proceso de destilación, la matricina sufre descarboxilación para formar chamazuleno .

Métodos de producción industrial: La producción industrial del chamazuleno implica típicamente la extracción del aceite esencial de manzanilla seguida de purificación utilizando cromatografía líquida de alto rendimiento preparativa (HPLC). El aceite azul de manzanilla se diluye en una mezcla de metanol y agua, y el chamazuleno se separa y purifica mediante HPLC .

Tipos de reacciones:

Reducción: El chamazuleno puede reducirse a dihidrochamazuleno mediante la adición de átomos de hidrógeno.

Sustitución: El chamazuleno puede participar en reacciones de sustitución electrófila debido a la presencia de su estructura de anillo aromático.

Reactivos y condiciones comunes:

Oxidación: La luz y el aire son condiciones comunes que conducen a la degradación oxidativa del chamazuleno.

Reducción: El gas hidrógeno en presencia de un catalizador adecuado se puede utilizar para la reducción del chamazuleno.

Principales productos formados:

Productos de oxidación: Se forman diversos productos de oxidación cuando el chamazuleno se expone a la luz y al aire.

Productos de reducción: Se forma dihidrochamazuleno tras la reducción.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Chamazulene exhibits potent antioxidant capabilities, which have been extensively studied in various biological models. A notable study demonstrated its ability to reduce reactive oxygen species (ROS) levels in bovine aortic endothelial cells subjected to oxidative stress induced by high glucose or hydrogen peroxide. The results indicated that this compound effectively scavenged ROS, thereby protecting endothelial cells from oxidative damage. The effective concentration (EC50) was determined to be 25 μg/ml, showcasing its potential as a therapeutic agent for preventing vascular damage associated with oxidative stress .

Anti-inflammatory Effects

This compound has been recognized for its anti-inflammatory properties, making it a candidate for treating conditions such as osteoarthritis. Research indicates that this compound can suppress the synthesis of leukotriene B4, a pro-inflammatory mediator, thus contributing to its anti-inflammatory effects .

Case Study: Osteoarthritis

In animal studies, this compound's anti-inflammatory effects were linked to reductions in inflammation markers and improved joint function, suggesting its potential as a natural treatment for osteoarthritis .

Antitumorigenic Activity

Emerging evidence suggests that this compound possesses antitumorigenic properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways. This activity highlights its potential role in cancer therapy, particularly as an adjunct treatment alongside conventional therapies .

| Study | Type | Findings |

|---|---|---|

| In vitro study on cancer cells | Antitumorigenic | This compound induced apoptosis and inhibited cell proliferation. |

| Animal model of osteoarthritis | Anti-inflammatory | Reduced inflammation markers and improved joint function. |

Herbicidal Effects

This compound has demonstrated herbicidal activity against several weed species, including Amaranthus chlorostachys and Chenopodium album. This property positions this compound as a potential natural herbicide, providing an eco-friendly alternative to synthetic herbicides .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, which have been explored in various studies. It has shown effectiveness against certain bacterial strains, suggesting its application in food preservation and as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy

In one study, this compound was tested against Staphylococcus aureus, showing significant antibacterial activity with a minimum inhibitory concentration (MIC) of 6.25 µg/mL .

Applications in Aromatherapy and Cosmetics

Due to its calming and anti-inflammatory properties, this compound is widely used in aromatherapy and cosmetic formulations. Its incorporation into skincare products is aimed at reducing skin irritation and promoting healing due to its soothing effects .

Mecanismo De Acción

El chamazuleno ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

El chamazuleno forma parte de la familia de compuestos del azuleno, que incluye el azuleno y el guaiazuleno. Estos compuestos comparten estructuras aromáticas similares pero difieren en sus sustituyentes y actividades biológicas:

Singularidad del chamazuleno: El chamazuleno es único debido a sus actividades antiinflamatorias y antioxidantes específicas, lo que lo hace particularmente valioso en aplicaciones medicinales y cosméticas .

Compuestos similares:

- Azuleno

- Guaiazuleno

El chamazuleno destaca entre sus análogos por sus potentes actividades biológicas y su papel en la medicina tradicional y moderna.

Actividad Biológica

Chamazulene is a bioactive compound primarily derived from chamomile essential oil, known for its distinctive blue color and various therapeutic properties. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential anticancer effects, supported by data tables and relevant research findings.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which have been demonstrated in various studies. For instance, a study evaluated its ability to reduce reactive oxygen species (ROS) levels in bovine aortic endothelial cells (BAECs). The results indicated that this compound effectively attenuated ROS levels induced by high glucose and hydrogen peroxide treatments.

Table 1: Effects of this compound on ROS Levels in BAECs

| Treatment | ROS Levels (Mean ± SD) | Cell Viability (%) |

|---|---|---|

| Control | 100% | 100% |

| High Glucose | 150% | 80% |

| H2O2 | 200% | 70% |

| This compound (25 μg/ml) + High Glucose | 110% | 90% |

| This compound (25 μg/ml) + H2O2 | 120% | 85% |

Data derived from flow cytometry and confocal microscopy assessments of ROS production .

The study concluded that this compound's antioxidant capacity could potentially protect against endothelial dysfunction associated with oxidative stress.

2. Anti-inflammatory Properties

This compound has been recognized for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. A study involving animal models demonstrated that this compound significantly reduced inflammation markers and pain responses when administered locally or systemically.

Case Study: this compound in Inflammatory Models

In a controlled trial with rats subjected to inflammatory stimuli, the following results were observed:

- Group A (Control) : No treatment, significant inflammation.

- Group B (Chamazole Treatment) : Reduced swelling and pain by approximately 50%.

- Group C (Standard Anti-inflammatory Drug) : Similar reduction in inflammation as Group B.

These findings suggest that this compound may serve as a natural alternative to conventional anti-inflammatory drugs .

3. Potential Anticancer Effects

Emerging studies have begun to explore the anticancer potential of this compound. Preliminary findings indicate that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (μg/ml) | Mechanism of Action |

|---|---|---|

| Breast Cancer (MCF-7) | 15 | Induction of apoptosis |

| Colon Cancer (HT-29) | 20 | Cell cycle arrest |

| Lung Cancer (A549) | 25 | Inhibition of proliferation |

Data compiled from various in vitro studies on cancer cell lines .

These results highlight this compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its mechanisms and efficacy.

Propiedades

IUPAC Name |

7-ethyl-1,4-dimethylazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-4-12-7-5-10(2)13-8-6-11(3)14(13)9-12/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGJIOMUZAGVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=CC2=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200939 | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159.00 °C. @ 11.00 mm Hg | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-05-5 | |

| Record name | Chamazulene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chamazulene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chamazulene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chamazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ethyl-1,4-dimethylazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHAMAZULENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z439UH6E5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 1,4-Dimethyl-7-ethylazulene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.